

Spectroscopic Profile of 6-Bromo-2,3-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2,3-difluorophenol**

Cat. No.: **B155040**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2,3-difluorophenol** (CAS No: 186590-23-8), a key intermediate in the synthesis of various pharmaceutical compounds, including macrocyclic ghrelin receptor antagonists.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

- Molecular Formula: C₆H₃BrF₂O^[2]
- Molecular Weight: 208.99 g/mol ^[2]
- Exact Mass: 207.93353 Da^[2]
- Description: **6-Bromo-2,3-difluorophenol** is a substituted aromatic compound containing a hydroxyl group, two fluorine atoms, and a bromine atom attached to the benzene ring.^{[2][3]}

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is a combination of predicted values from established spectroscopic software and estimated values based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **6-Bromo-2,3-difluorophenol** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.15	ddd (doublet of doublet of doublets)	1H	H-4
~ 6.90	ddd (doublet of doublet of doublets)	1H	H-5
~ 5.50	s (singlet)	1H	OH

Note: The chemical shifts and coupling constants for the aromatic protons (H-4 and H-5) are influenced by the neighboring fluorine and bromine atoms.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **6-Bromo-2,3-difluorophenol** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) ppm	Assignment
~ 150.0 (dd)	C-2 (C-F)
~ 145.0 (dd)	C-3 (C-F)
~ 142.0 (d)	C-1 (C-OH)
~ 125.0 (d)	C-5
~ 118.0 (d)	C-4
~ 110.0	C-6 (C-Br)

Note: Carbons attached to fluorine will exhibit splitting (doublets, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Estimated IR Absorption Bands for **6-Bromo-2,3-difluorophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Broad	O-H stretch (hydroxyl group)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C ring stretching
1300 - 1200	Strong	C-F stretch
1260 - 1000	Strong	C-O stretch
1100 - 1000	Medium	C-Br stretch
900 - 675	Strong	Aromatic C-H out-of-plane bending

Note: The presence of strong intramolecular hydrogen bonding in related difluorophenols can influence the O-H stretching frequency.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **6-Bromo-2,3-difluorophenol**

m/z	Relative Intensity (%)	Assignment
208/210	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
129	Moderate	[M - Br] ⁺
101	Moderate	[M - Br - CO] ⁺
82	Low	[C ₅ H ₂ F] ⁺
75	Low	[C ₆ H ₃] ⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Bromo-2,3-difluorophenol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty spectrometer or the KBr pellet/salt plates.
- **Sample Spectrum:** Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
- **Ionization:** Ionize the sample using a suitable method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI).
- **Mass Analysis:** The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which helps in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-2,3-difluorophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of **6-Bromo-2,3-difluorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 2. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2,3-difluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155040#6-bromo-2-3-difluorophenol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com